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Compound Name: 4-Methylmorpholine-3-carbonitrile
CAS No.: 850656-00-7
Cat. No.: B1603849
Get Quote
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Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 101659-85-2 / Generic Class:

-aminonitriles) represents a critical pharmacophore intermediate. It serves as a precursor for
diamines via reduction or

-amino acids via hydrolysis (Strecker chemistry).[1] Its structural elucidation presents unique
challenges due to the desymmetrization of the morpholine ring, the creation of a labile chiral
center at C3, and the stereoelectronic effects governing the ring conformation.

This guide provides a definitive workflow for the synthesis, isolation, and rigorous structural
validation of this compound, moving beyond basic characterization to advanced stereochemical

analysis.

Synthetic Origins & Mechanistic Implications[2][3]
[4]
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Understanding the synthesis is prerequisite to elucidation, as the method defines the impurity
profile and stereochemical outcome. The most direct and atom-economical route is the
Oxidative Cyanation of N-Methylmorpholine (Murahashi Reaction).

The Oxidative Cyanation Pathway

Unlike classical Strecker synthesis, oxidative cyanation activates the C-H bond

to the nitrogen. This reaction proceeds via a radical cation intermediate, leading to an iminium
species that is trapped by cyanide.[1]

Mechanism & Impurity Logic:
e Oxidation: RuCl

or Fe-catalyzed oxidation of N-methylmorpholine generates the radical cation.[1]

e Iminium Formation: Loss of a proton and electron yields the electrophilic iminium ion.[1]
e Cyanide Trapping: Nucleophilic attack by CN

occurs at the least sterically hindered

-carbon.[1]
Key Insight: Since N-methylmorpholine has two equivalent

-positions (C3 and C5), the first cyanation is statistical. However, over-reaction can lead to 2,6-
dicyano species (using morpholine numbering where O=1, N=4) or 3,5-dicyano species, which
are critical impurities to monitor by MS.

Oxidation

I
i
! :
e i !
N-Methylmorpholine (-e-) | Radical Cation -H+, -e- | Iminium lon +CN- | 4-Methylmorpholine- . Q\_/ﬂ_-_()_xl_dal_l(_)l_‘l_ ! 3,5-Dicyano |
(Precursor) =1 [Intermediate] "] (Electrophile) = 3-carbonitrile i Analog !
1
I
i
I

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://www.benchchem.com/product/b1603849/docs?utm_src=pdf-body-img#technical-guide-structure-elucidation-of-4-methylmorpholine-3-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Mechanistic flow of Oxidative Cyanation. Note the branching path to dicyano
impurities.

Spectroscopic Characterization (The Core)

The introduction of the nitrile group at C3 breaks the

symmetry of the parent N-methylmorpholine. This desymmetrization is the primary diagnostic
tool.[1]

Infrared Spectroscopy (FT-IR)

o Diagnostic Signal: The nitrile group (

) exhibits a characteristic stretch.[1]

e Wavenumber:

1]
« Intensity: Often weak to medium intensity in
-aminonitriles due to the dipole interaction with the adjacent nitrogen lone pair.

» Validation: Absence of N-H stretches (

) confirms the tertiary amine status is maintained.

Mass Spectrometry (LC-MS/GC-MS)

e Molecular lon:

Da (Calculated for C
H

N

0).[1]

» Fragmentation Pattern:

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Loss of HCN: A characteristic loss of 27 Da is common in

-aminonitriles (Retro-Strecker fragmentation).

o Base Peak: Often the N-methylmorpholine cation fragment (

) after loss of the cyano group.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[1]

H NMR (400 MHz, CDCI

)

The spectrum will be significantly more complex than the parent amine.[1]
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Approx.[1][2][3]

Shift (

Position Multiplicity Diagnostic Value

)

The "Anchor” Signal.
H-3 dd or t (distorted) 3.60 - 4.20 ppm Deshielded by the CN
group. Integration: 1H.

Distinct singlet.[1] May
- show slight
N-CH Singlet 2.35-2.45 ppm g
broadening due to N-

inversion.[1]

Adjacent to Oxygen.
H-2 (a/b) Multiplet 3.70 - 4.00 ppm [1][3] Diastereotopic
due to C3 chirality.[1]

H-5 (a/b) Multiplet 2.50 - 2.80 ppm to Nitrogen.[1]
Diastereotopic.

Adjacent to Oxygen.

H-6 (a/b) Multiplet 3.60 - 3.90 ppm o

o Key Feature: The H-3 proton is the only methine proton in the ring system. Its coupling to the
H-2 protons confirms the regiochemistry (3-cyano vs 2-cyano).

e Coupling Constants (

): The magnitude of

allows determination of the axial/equatorial orientation of the CN group (See Section 4).

C NMR (100 MHz, CDCI

)

e C-CN (Nitrile):

ppm.[1] (Weak intensity due to lack of NOE).
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e C-3 (Methine):
ppm.[1] Significant shift from parent methylene.[1]

e N-CH

ppm.[1][4]

Stereochemical & Conformational Analysis

This molecule possesses a chiral center at C3 and a fluxional morpholine ring (chair
conformation).[1]

The Anomeric Effect

In

-aminonitriles, the nitrile group often prefers an axial orientation due to the generalized
anomeric effect (interaction between the nitrogen lone pair

and the antibonding orbital
).

o Equatorial CN: Minimizes 1,3-diaxial steric interactions.[1]
o Axial CN: Stabilized by stereoelectronic effects (
)[1]
Experimental Determination (NOESY): To determine the dominant conformer in solution:

o NOE Correlation: Look for a cross-peak between the H-3 proton and the N-Methyl protons.
[1]

o Strong NOE: Suggests H-3 and N-Me are cis (e.g., H-3 axial, N-Me equatorial).

o Weak/No NOE: Suggests trans diaxial relationship or large distance.[1]
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Enantiomers
The synthesis typically yields a racemate (
)[1]

e Resolution: Can be achieved via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using
heptane/isopropanol mixtures.[1]

 Stability Warning:

-aminonitriles are chemically labile.[1] In acidic aqueous media, they undergo retro-Strecker
reactions, reverting to the iminium ion and releasing cyanide.[1] All analyses must be
performed in neutral or slightly basic aprotic solvents (CDCI

, DMSO-
).

Standard Operating Procedure (SOP) for Elucidation
Reagents & Equipment

e Solvent: CDCI

(Neutralized with basic alumina to prevent decomposition).[1]

 Internal Standard: TMS (Tetramethylsilane).[1]

e Instrument: 400 MHz NMR or higher.

Step-by-Step Protocol

o Sample Preparation: Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL of neutralized CDCI

. Do not heat.

e IR Screening: Acquire a thin-film IR spectrum.[1] Confirm peak at ~2230 cm

. If absent, the reaction failed or the nitrile hydrolyzed to an amide (

cm
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)

e 1H NMR Acquisition:
o Run standard proton scan (16 scans).[1]
o Check: Integrate the N-Me singlet (3H). Calibrate the H-3 methine signal (1H).

o Purity Check: Look for aldehyde peaks (~9-10 ppm) indicating hydrolysis, or parent amine
peaks (symmetric multiplets).[1]

e 2D NMR (HSQC/HMBC):
o Run HSQC to correlate the H-3 proton to the C-3 carbon.

o Run HMBC to see the correlation from H-3 to the Nitrile Carbon (~117 ppm).[1] This
definitively proves the C-CN connectivity.[1]

e Reporting: Report shifts to two decimal places. State coupling constants if resolvable.
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Caption: Logical decision tree for validating the structure of 4-methylmorpholine-3-

carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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